molecular formula C23H27N5O5 B2940383 6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione CAS No. 896304-55-5

6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2940383
CAS No.: 896304-55-5
M. Wt: 453.499
InChI Key: SXYZTHBSKWTVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purino[7,8-a]imidazole core, which is a fused bicyclic structure, and is substituted with multiple functional groups, including dimethoxyphenyl, dimethyl, and oxobutan-2-yl groups. These substitutions confer unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Purino[7,8-a]imidazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused bicyclic structure.

    Introduction of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced using reagents like dimethoxybenzene and an appropriate electrophile.

    Alkylation and Acylation Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, to form corresponding aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound’s potential bioactivity can be studied. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could act as an agonist or antagonist at various receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
  • 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone

Uniqueness

Compared to similar compounds, 6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione stands out due to its specific substitution pattern, which may confer unique reactivity and bioactivity. Its purino[7,8-a]imidazole core is also less common, potentially offering novel interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O5/c1-13-12-27-19-20(25(4)23(31)28(21(19)30)14(2)15(3)29)24-22(27)26(13)10-9-16-7-8-17(32-5)18(11-16)33-6/h7-8,11-12,14H,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYZTHBSKWTVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)C(C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.